4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
Overview
Description
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] is a complex organic compound characterized by its unique spiro-configured polycyclic framework.
Preparation Methods
The synthesis of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] typically involves multi-step reactions. One common synthetic route includes the use of n-butyllithium in tetrahydrofuran under inert atmosphere conditions, followed by a reaction with acetic acid and hydrogen chloride in water . The reaction conditions are carefully controlled to ensure the formation of the desired spiro-configured structure.
Chemical Reactions Analysis
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Friedel-Crafts Alkylation:
Scientific Research Applications
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] has several scientific research applications, including:
Organic Electronics: The compound is used in the development of high-efficiency and stable deep-blue OLEDs due to its unique electronic properties.
Material Science: It is studied for its potential use in the creation of new materials with specific optical and electronic characteristics.
Chemical Research: The compound serves as a model system for studying the behavior of spiro-configured polycyclic frameworks in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] involves its interaction with molecular targets in organic electronic devices. The spiro-configured structure allows for efficient energy transfer and emission of deep-blue light in OLEDs. The compound’s unique electronic properties are attributed to the multi-resonance effect and sterically orthogonal configurations, which alleviate molecular interactions and enhance stability .
Comparison with Similar Compounds
4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] can be compared with other similar compounds, such as:
3-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine]: This compound has a similar structure but differs in the position of the bromine atom.
Spiro[9H-fluorene-9,8’-indolo[3,2,1-de]acridine]: This compound lacks the bromine atom, which affects its reactivity and electronic properties.
The uniqueness of 4-Bromo-spiro[9H-fluorene-9,8’-[8H]indolo[3,2,1-de]acridine] lies in its specific electronic properties and stability, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBGINPVBRQMAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H18BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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